molecular formula C13H15N3S B6434682 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine CAS No. 2549063-87-6

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Cat. No. B6434682
CAS RN: 2549063-87-6
M. Wt: 245.35 g/mol
InChI Key: RGLHOHPEKDRIFR-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as MSPE, is an organic compound with a molecular formula of C10H12N2S. This compound is a member of the pyrimidine family and has a variety of applications in organic chemistry and medicinal chemistry. MSPE has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In

Scientific Research Applications

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In particular, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.

Mechanism of Action

The exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition results in a decrease in the metabolism of the drug and an increase in its efficacy. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect.
Biochemical and Physiological Effects
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized in a variety of ways, making it an attractive option for researchers. However, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine also has several limitations. For example, the exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood, making it difficult to predict the exact effects of the compound in different contexts. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has not been tested extensively in vivo, meaning that its effects in humans are still largely unknown.

Future Directions

There are several potential future directions for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine research. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand the exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and to develop more efficient methods of synthesis. Additionally, further research could be conducted to investigate the potential therapeutic uses of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in humans, as well as its potential side effects. Finally, further research could be conducted to investigate the potential of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Synthesis Methods

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through several different methods. One of the most common methods is the condensation reaction between 2-aminobenzenesulfonic acid and 2-phenylethylamine in the presence of sodium hydroxide. This reaction produces 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine as a white solid. Other methods of synthesis include the reaction between 2-aminobenzenesulfonyl chloride and 2-phenylethylamine, the reaction between 2-aminobenzenesulfonyl chloride and phenylhydrazine, and the reaction between 2-aminobenzenesulfonic acid and phenylhydrazine.

properties

IUPAC Name

2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-17-13-15-10-8-12(16-13)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLHOHPEKDRIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

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